molecular formula C10H7BrO2 B12208087 7-bromo-4-methyl-2H-chromen-2-one CAS No. 90767-19-4

7-bromo-4-methyl-2H-chromen-2-one

Cat. No.: B12208087
CAS No.: 90767-19-4
M. Wt: 239.06 g/mol
InChI Key: VRLDNEKULNVMFD-UHFFFAOYSA-N
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Description

General Overview of Coumarin (B35378) Scaffold in Chemical Biology and Medicinal Chemistry

Coumarins, which are a part of the benzopyrone family, are naturally occurring compounds found in many plants. mdpi.com Their basic structure consists of a benzene (B151609) ring fused to a pyrone ring. This scaffold is of great interest to medicinal chemists due to its wide range of pharmacological properties. mdpi.comnih.gov Coumarin and its derivatives are known to exhibit various biological activities, including anticoagulant, anti-inflammatory, anti-HIV, and antibiotic effects. mdpi.comnih.govresearchgate.net The versatility of the coumarin nucleus allows for various chemical modifications, leading to the synthesis of a vast library of derivatives with diverse therapeutic potentials. nih.gov

Significance of Halogenated Coumarins, with Specific Emphasis on Brominated Derivatives

The introduction of halogen atoms, such as bromine, into the coumarin scaffold can significantly alter the compound's physicochemical and biological properties. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Brominated coumarins, in particular, have been the subject of numerous studies. The presence of a bromine atom can enhance the biological activity of the parent coumarin. For instance, research has shown that certain brominated coumarin derivatives possess notable antibacterial and antifungal properties. paruluniversity.ac.in

Research Trajectory and Academic Importance of 7-bromo-4-methyl-2H-chromen-2-one

The specific compound, this compound, has been a subject of interest in synthetic and medicinal chemistry research. Its academic importance stems from its role as a key intermediate in the synthesis of more complex molecules with potential biological applications. Researchers have explored various synthetic routes to this compound, often starting from 3-bromophenol (B21344). prepchem.com The investigation of its derivatives has led to the discovery of compounds with anti-inflammatory and anti-tubercular activities. mdpi.com

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into this compound primarily focus on its synthesis and its use as a building block for novel compounds. The objectives of these studies often include the development of efficient synthetic methodologies and the exploration of the structure-activity relationships of its derivatives. By modifying the core structure of this compound, researchers aim to create new molecules with enhanced or novel biological activities. For example, derivatives have been synthesized and screened for their potential as anti-inflammatory agents and for their activity against Mycobacterium tuberculosis. mdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of related coumarin compounds.

PropertyValueCompound
Molecular Formula C12H11BrO37-(2-bromoethoxy)-4-methyl-2H-chromen-2-one chemicalbook.com
Molecular Weight 283.12 g/mol 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one chemicalbook.com
CAS Number 7471-76-37-(2-bromoethoxy)-4-methyl-2H-chromen-2-one chemicalbook.com
Molecular Formula C9H5BrO37-Bromo-4-hydroxycoumarin sigmaaldrich.com
Molecular Weight 241.04 g/mol 7-Bromo-4-hydroxycoumarin sigmaaldrich.com
Melting Point 244-249 °C7-Bromo-4-hydroxycoumarin sigmaaldrich.com
CAS Number 18735-82-57-Bromo-4-hydroxycoumarin sigmaaldrich.com
Molecular Formula C10H8O37-Hydroxy-4-methylcoumarin pharmacompass.com
Molecular Weight 176.17 g/mol 7-Hydroxy-4-methylcoumarin pharmacompass.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below are some reported spectroscopic details for related coumarin derivatives.

SpectroscopyDataCompound
FT-IR (cm-1) 3546, 3414, 16546-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one nih.gov
MS (m/z) 327 (M+), 191, 162, 1376-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one nih.gov
1H NMR (DMSO-d6) δ 2.36 (s, 3H, -CH3), 6.12(s, 1H), 6.70(d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 7.57-7.59(d, 1H, Ar-H), 10.52(s, 1H, -OH)7-Hydroxy-4-methyl-chromen-2-one rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLDNEKULNVMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586086
Record name 7-Bromo-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-19-4
Record name 7-Bromo-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise structure of 7-bromo-4-methyl-2H-chromen-2-one can be determined.

High-Resolution Proton (¹H) NMR: Chemical Shift Analysis, Coupling Patterns, and Integration for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The bromine atom at the C7 position and the lactone ring significantly affect the chemical shifts of the aromatic protons.

The methyl group protons at C4 are expected to appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm. The vinylic proton at C3 should also present as a singlet, shifted further downfield due to the influence of the adjacent carbonyl group and the aromatic ring. The aromatic protons at C5, C6, and C8 will exhibit characteristic splitting patterns. The proton at C8, being adjacent to the bromine-substituted carbon, is expected to appear as a doublet. The proton at C6 will likely be a doublet of doublets due to coupling with both H5 and H8, and the proton at C5 will be a doublet. The integration of these signals will correspond to the number of protons in each environment (3H for the methyl group and 1H for each of the other protons).

Table 1: Predicted ¹H NMR Spectral Data for this compound.
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (at C4)~2.4s (singlet)N/A3H
H3~6.2s (singlet)N/A1H
H5~7.6d (doublet)~8.51H
H6~7.4dd (doublet of doublets)~8.5, ~2.01H
H8~7.8d (doublet)~2.01H

Carbon-13 (¹³C) NMR: Chemical Shift Analysis for Carbon Backbone Confirmation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C2) of the lactone is expected to be the most downfield-shifted signal, typically appearing around 160 ppm. The carbon atoms of the aromatic ring will resonate in the range of 110-155 ppm. The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect. The methyl carbon (at C4) will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
CarbonPredicted Chemical Shift (δ, ppm)
C2~160
C3~115
C4~152
C4a~118
C5~126
C6~129
C7~119
C8~118
C8a~154
-CH₃ (at C4)~18

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Comprehensive Structural Connectivity.sdsu.eduyoutube.come-bookshelf.de

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be expected between the aromatic protons H5 and H6, and between H6 and H8, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal of the methyl group will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying connections across quaternary carbons (like C2, C4, C4a, C7, and C8a) and heteroatoms. For instance, the methyl protons at C4 should show correlations to C3, C4, and C4a.

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

Together, these 2D NMR techniques provide a complete and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₇BrO₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units. The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound.
IonFormulaCalculated m/z
[M(⁷⁹Br)]⁺C₁₀H₇⁷⁹BrO₂237.9629
[M(⁸¹Br)]⁺C₁₀H₇⁸¹BrO₂239.9609

Fragmentation Pathway Analysis for Molecular Fingerprinting

The fragmentation pattern observed in the mass spectrum provides a unique "fingerprint" for the molecule. Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. A common fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule from the lactone ring. benthamopen.com Another likely fragmentation would be the loss of the bromine atom.

Key expected fragments include:

[M-CO]⁺ : Loss of carbon monoxide (m/z ~209.9/211.9).

[M-Br]⁺ : Loss of the bromine atom (m/z ~159).

[M-CO-CH₃]⁺ : Subsequent loss of the methyl radical from the [M-CO]⁺ fragment.

The relative intensities of these fragment ions contribute to the unique mass spectrum of the compound, further confirming its structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of a compound provides a unique "molecular fingerprint" characterized by specific vibrational frequencies corresponding to different bonds and functional moieties.

Identification of Characteristic Functional Group Vibrational Frequencies

The most prominent feature in the IR spectrum of a coumarin (B35378) is the stretching vibration of the lactone carbonyl group (C=O) . For α,β-unsaturated lactones like coumarins, this band typically appears in the region of 1740-1710 cm⁻¹. pg.edu.pl The conjugation of the carbonyl group with the adjacent carbon-carbon double bond and the benzene (B151609) ring is known to lower the stretching frequency compared to a saturated ester carbonyl. For instance, in the related compound 7-hydroxy-4-methylcoumarin, the carbonyl stretching frequency is observed in the range of 1725-1705 cm⁻¹. researchgate.net It is anticipated that the C=O stretch for this compound would fall within a similar range.

Other expected characteristic vibrational frequencies include those for the aromatic C=C stretching, C-H stretching and bending, and the C-O-C stretching of the lactone ring.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Reference
Lactone Carbonyl (C=O)1740 - 1710 pg.edu.pl
Carbon-Bromine (C-Br)690 - 515 orgchemboulder.com
Aromatic C=C~1600 - 1450
C-O-C (lactone)~1300 - 1000

This table is based on general spectroscopic principles and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system.

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its extensive conjugated system, which includes the benzene ring fused to the α,β-unsaturated lactone. This extended chromophore is responsible for the compound's ability to absorb light in the ultraviolet region.

While specific experimental absorption maxima for this compound are not detailed in the provided search results, the UV-Vis spectra of related coumarin derivatives offer valuable insights. For example, 7-hydroxy-4-methylcoumarin exhibits maximum absorption wavelengths at approximately 218.5 nm and 323 nm, which are attributed to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net The presence of the bromine atom at the 7-position in this compound is expected to influence the electronic absorption properties. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on the interplay of their inductive and resonance effects.

ChromophoreExpected Absorption Maxima (λmax)Reference
Benzoyl/Cinnamoyl System~200 - 400 nm

This table provides an estimated range based on the chromophoric system and data from analogous compounds.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformational Analysis

Although a crystal structure for this compound itself was not found in the search results, the crystal structure of a closely related derivative, 2-bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide , has been reported. In this related molecule, the coumarin ring system is nearly planar. This planarity is a common feature of the coumarin scaffold due to the extensive sp² hybridization. It is highly probable that the coumarin core of this compound also adopts a planar conformation.

Intermolecular Interactions and Crystal Packing Architectures

The way in which molecules pack in the solid state is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the crystal structure of the related compound, 2-bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, molecules are linked by N-H···O hydrogen bonds, with the carbonyl oxygen of the coumarin ring acting as the acceptor.

For this compound, which lacks a hydrogen bond donor like an N-H group, the crystal packing would be dictated by other types of interactions. The bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen. Furthermore, the planar aromatic system of the coumarin ring makes it a prime candidate for π-π stacking interactions, where the electron-rich aromatic rings of neighboring molecules align in a parallel or offset fashion. These interactions play a crucial role in stabilizing the crystal lattice.

Chemical Reactivity and Functionalization of 7 Bromo 4 Methyl 2h Chromen 2 One

Reactivity of the Bromine Substituent at C-7

The bromine atom at the C-7 position of the coumarin (B35378) ring is a key functional handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, SNAr reactions typically require the aromatic ring to be activated by electron-withdrawing groups. In the case of 7-bromo-4-methyl-2H-chromen-2-one, the coumarin nucleus itself, particularly the carbonyl group of the lactone ring, acts as a moderate electron-withdrawing group, activating the benzene (B151609) moiety towards nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, stabilizes this intermediate, thereby facilitating the reaction. youtube.comlibretexts.orgmasterorganicchemistry.com

For this compound, the bromine atom at C-7 can be displaced by various nucleophiles. For instance, the synthesis of 7-amino-4-methylcoumarin (B1665955) derivatives often proceeds through the nucleophilic substitution of a halogen at the 7-position. While direct SNAr on this compound with amines can be challenging, related transformations on activated coumarin systems are documented. The reactivity can be enhanced by the presence of additional activating groups or by using highly reactive nucleophiles under specific reaction conditions.

Nucleophile Product Conditions Notes
Amines (e.g., piperidine, diethylamine)7-Amino-4-methyl-2H-chromen-2-one derivativesVaries, may require elevated temperatures or catalystsThe electron-withdrawing nature of the coumarin ring facilitates the attack of the amine.
Alkoxides (e.g., sodium methoxide)7-Alkoxy-4-methyl-2H-chromen-2-one derivativesTypically requires heatThe reaction proceeds via a Meisenheimer-like intermediate.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are common substrates for these transformations. The bromine atom at C-7 of this compound serves as an excellent handle for introducing a wide range of aryl and alkyl groups.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide variety of functional groups. libretexts.org this compound can be coupled with various arylboronic acids or their esters to furnish 7-aryl-4-methyl-2H-chromen-2-one derivatives. nih.gov

The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. This compound can be reacted with a variety of terminal alkynes to yield 7-alkynyl-4-methyl-2H-chromen-2-one derivatives. nih.gov

Reaction Coupling Partner Catalyst System Product Type
Suzuki-MiyauraArylboronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)7-Aryl-4-methyl-2H-chromen-2-one
SonogashiraTerminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N, piperidine)7-Alkynyl-4-methyl-2H-chromen-2-one

Transformations Involving the C-4 Methyl Group

The methyl group at the C-4 position is benzylic in nature, which imparts it with enhanced reactivity, making it susceptible to a range of functionalization reactions.

The C-4 methyl group can be oxidized to an aldehyde or a carboxylic acid. A common strategy involves initial benzylic bromination to form the 4-(bromomethyl) derivative, which is then subjected to oxidation. For instance, the synthesis of [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl moieties involves a 4-(chloromethyl) intermediate, highlighting the feasibility of halogenating the C-4 methyl group. researchgate.net Subsequent oxidation of such 4-(halomethyl)coumarins can be achieved using various oxidizing agents to yield the corresponding 4-formyl or 4-carboxy derivatives.

Beyond oxidation, the benzylic C-H bonds of the C-4 methyl group are amenable to other functionalization reactions. These can include further substitution reactions on a 4-(halomethyl) intermediate or direct C-H activation. nih.gov For example, rhodium-catalyzed C-H functionalization of primary benzylic C-H bonds has been demonstrated with diazophosphonates, suggesting a potential route for the introduction of various functional groups at the C-4 methyl position. nih.gov

Reaction Type Reagent/Conditions Intermediate/Product
Benzylic BrominationN-Bromosuccinimide (NBS), light or radical initiator7-Bromo-4-(bromomethyl)-2H-chromen-2-one
Oxidation of 4-methylStrong oxidizing agents (e.g., KMnO₄, CrO₃)7-Bromo-2-oxo-2H-chromene-4-carboxylic acid
Oxidation of 4-bromomethylMild oxidizing agents (e.g., Sommelet reaction, Kornblum oxidation)7-Bromo-4-formyl-2H-chromen-2-one

Reactivity of the Lactone Ring and Benzene Moiety

The lactone ring and the benzene moiety of this compound also exhibit characteristic reactivity.

The α,β-unsaturated lactone ring is susceptible to nucleophilic attack. Under basic conditions, the lactone can undergo hydrolysis to open the ring and form the corresponding coumarinic acid salt, which can recyclize back to the coumarin upon acidification. nih.gov In more forcing acidic conditions, the lactone can also be hydrolyzed. nih.gov The double bond within the pyrone ring can also undergo addition reactions, although this is less common than reactions at other sites.

The benzene moiety of the coumarin is activated towards electrophilic aromatic substitution, though the substituents present have a significant directing effect. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. msu.edumsu.edu The lactone ring, particularly the carbonyl group, is an electron-withdrawing and deactivating group. The combined effect of these substituents directs incoming electrophiles to specific positions on the benzene ring. For instance, further electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C-6 and C-8 positions, with the regioselectivity influenced by the steric hindrance and the electronic effects of the existing substituents. youtube.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. nih.govrsc.org In the case of this compound, the benzene ring is substituted with a bromine atom and is fused to the pyrone ring, which contains an oxygen atom and a carbonyl group. The directing effects of these substituents determine the position of further electrophilic attack.

Research on related coumarin structures provides insight into the likely outcomes of EAS on this compound. For instance, the nitration of 7-hydroxy-4-methylcoumarin using a mixture of nitric and sulfuric acid yields a mixture of 6-nitro and 8-nitro derivatives. scirp.orgisca.me This suggests that the positions ortho to the activating hydroxyl group (positions 6 and 8) are the most reactive sites.

Similarly, the bromination of 4-chloromethyl-7-hydroxycoumarin with bromine in acetic acid results in the formation of 3,6,8-tribromo-4-chloromethyl-7-hydroxycoumarin, indicating that substitution occurs at the available ortho positions (6 and 8) to the hydroxyl group, as well as at the 3-position of the pyrone ring. scirp.org

Based on these findings, it can be inferred that electrophilic substitution on this compound would likely occur at the 6- and 8-positions, which are ortho to the activating pyrone oxygen and ortho and para to the deactivating bromo group, respectively. The following table summarizes the expected major products for common EAS reactions.

Reaction Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄7-bromo-4-methyl-6-nitro-2H-chromen-2-one and 7-bromo-4-methyl-8-nitro-2H-chromen-2-one
Bromination Br₂, FeBr₃6,7-dibromo-4-methyl-2H-chromen-2-one and 7,8-dibromo-4-methyl-2H-chromen-2-one
Sulfonation SO₃, H₂SO₄7-bromo-4-methyl-2-oxo-2H-chromene-6-sulfonic acid and 7-bromo-4-methyl-2-oxo-2H-chromene-8-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃6-acyl-7-bromo-4-methyl-2H-chromen-2-one and 8-acyl-7-bromo-4-methyl-2H-chromen-2-one

Hydrolysis and Ring-Opening Reactions of the Lactone

The lactone ring in coumarins is susceptible to hydrolysis, particularly under basic conditions, leading to the opening of the pyrone ring. researchgate.netacs.org This reaction is a key characteristic of the coumarin scaffold.

Under the influence of strong nucleophiles like hydroxide (B78521) ions, the coumarin ring opens at the C2 position. This initially forms the salt of a (Z)-2-hydroxy-cinnamic acid, known as coumarinic acid. researchgate.net This cis-isomer is generally unstable and, upon acidification, can readily re-cyclize to reform the coumarin.

However, with prolonged exposure to the basic conditions, the cis-coumarinic acid can isomerize to the more stable trans-isomer, known as coumaric acid. Acidification of the reaction mixture after this isomerization has occurred will yield the free trans-2-hydroxy-cinnamic acid derivative. The general mechanism for the alkaline hydrolysis of coumarins is depicted below.

The rate of this ring-opening reaction is influenced by the substituents on the coumarin ring. Electron-withdrawing groups, such as the bromo group at the 7-position, are expected to facilitate the nucleophilic attack at the carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted coumarin. The reaction can be carried out under various conditions, with factors like temperature, concentration of the base, and reaction time influencing the efficiency of the conversion to the corresponding coumaric acid.

Derivatization for Library Synthesis

The this compound core is a valuable starting point for the synthesis of compound libraries due to its facile functionalization at multiple positions. The bromine atom at the 7-position is particularly useful as it can be replaced or used as a handle for cross-coupling reactions, while the methyl group at the 4-position and the pyrone ring can also be modified.

Synthesis of Heterocyclic Systems Incorporating the Chromen-2-one Core (e.g., Pyrazoles, Thiazoles, Imidazoles, Quinoxalines)

A common strategy in medicinal chemistry is to append other heterocyclic rings to a core scaffold to explore new chemical space and biological activities. Various methods have been developed to synthesize coumarin derivatives fused or linked to other heterocyclic systems.

Quinoxalines: Quinoxaline-containing coumarin derivatives can be synthesized by reacting 3-(ω-bromoacetyl)coumarins with substituted 1,2-diaminobenzenes. This reaction proceeds under microwave conditions in the absence of a catalyst, offering an environmentally benign route to these fused systems.

Thiazoles: Thiazole (B1198619) rings can be introduced onto the coumarin scaffold, often at the 3-position. One method involves the reaction of 3-(2-bromoacetyl)coumarins with thiosemicarbazide (B42300) in the presence of acetophenone (B1666503) to yield [3-(2-hydrazino-4-thiazolyl)coumarino]phenylmethyl methines. researchgate.net Another approach is the reaction of 3-(bromoacetyl)coumarin (B1271225) with carbothioamides to produce 3,3'-(thiazole-2,4-diyl)bis-chromen-2-ones.

Pyrazoles: Pyrazolyl-substituted coumarins have been synthesized through a two-step process starting from 7-hydroxychromones. This involves recyclization with hydrazine (B178648) hydrate (B1144303) to form 4-(3-pyrazolyl)-1,3-benzenediols, followed by a Pechmann condensation with acetoacetic ester to construct the coumarin ring, resulting in 6-(3-pyrazolyl)-4-methylumbelliferone derivatives.

Imidazoles: Imidazole-coumarin conjugates can be prepared by coupling 3-(chloromethyl)coumarins with imidazole-2-thiol derivatives in the presence of aqueous ammonia (B1221849) and acetonitrile. This provides a straightforward method to link the two heterocyclic systems via a thiomethylene bridge.

The following table summarizes some of the synthetic strategies for creating heterocyclic-coumarin hybrids.

Target Heterocycle Coumarin Precursor Reagents Key Reaction Type
Quinoxaline 3-(ω-bromoacetyl)coumarin1,2-diaminobenzeneCondensation/Cyclization
Thiazole 3-(2-bromoacetyl)coumarinThiosemicarbazide, AcetophenoneHantzsch thiazole synthesis
Pyrazole (B372694) 7-hydroxychromoneHydrazine hydrate, Acetoacetic esterRecyclization, Pechmann condensation
Imidazole 3-(chloromethyl)coumarin1H-imidazole-2-thiolNucleophilic substitution

Preparation of Amino-Substituted Derivatives

The introduction of an amino group onto the coumarin scaffold is a common strategy to create derivatives for biological screening and as intermediates for further functionalization. The bromo group at the 7-position of this compound can be a key site for introducing nitrogen-containing substituents, often through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

A versatile method for the synthesis of 7-aminocoumarins involves the Smiles rearrangement. In this process, a 7-hydroxycoumarin is first alkylated with an α-bromoacetamide, followed by a tandem O→N Smiles rearrangement and amide hydrolysis to yield the desired 7-aminocoumarin. acs.org While this method starts from a 7-hydroxycoumarin, the conversion of the 7-bromo group to a 7-hydroxy group is a feasible transformation, making this route accessible.

Furthermore, 7-amino-4-methylcoumarin itself is a key intermediate for the synthesis of a wide array of derivatives. For example, it can undergo condensation with 4-bromomethylcoumarins to create larger, more complex structures. It can also be used to synthesize Schiff bases, such as 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives, by reaction with various substituted benzaldehydes.

Another approach involves the synthesis of amide derivatives. For example, 2-bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been synthesized, demonstrating the derivatization of the 7-amino group to form an amide linkage.

Structure Activity Relationship Sar Studies of 7 Bromo 4 Methyl 2h Chromen 2 One and Its Derivatives

Positional Isomerism of Bromine and its Influence on Bioactivity

The position of the bromine atom on the coumarin (B35378) scaffold is a key determinant of the molecule's biological activity. While specific studies directly comparing the bioactivity of 7-bromo-4-methyl-2H-chromen-2-one with all its positional isomers are limited, broader research on halogenated coumarins provides significant insights. The electronic effects of a halogen substituent, such as bromine, can alter the electron density distribution across the molecule, thereby influencing its interaction with biological targets. nih.gov For instance, in a series of coumarin-3-carboxamides, derivatives with a 4-bromine atom on an N-phenyl ring showed less activity against certain cancer cell lines compared to those with fluorine atoms. nih.gov

The reactivity and synthetic utility of brominated coumarins vary significantly with the position of the bromine. 3-Bromo-coumarins are common synthetic intermediates. For example, 3-bromo-7-hydroxy-4-methylcoumarin can be nitrated to produce derivatives with further functionalization potential. mdpi.com The synthesis of compounds like 3-bromo-7-methoxy-4-methylcoumarin has also been well-documented. researchgate.net These 3-bromo derivatives serve as precursors for a variety of heterocyclic compounds with potential biological activities.

In contrast, substitution at the C-4 position, such as with a bromomethyl group, introduces a different reactive site. While direct bioactivity comparisons are scarce, the chemical reactivity of these isomers suggests distinct biological profiles. 4-Halocoumarins, for instance, have been utilized in chemoselective bioconjugation reactions, highlighting their unique chemical properties. rsc.org Research on iodinated 4-aryloxymethyl-coumarins has demonstrated their potential as anticancer and anti-mycobacterial agents, suggesting that a halogenated methyl group at C-4 can be a valuable feature for bioactivity. researchgate.net

Role of the Methyl Group at C-4 on Biological Functionality

The methyl group at the C-4 position of the chromen-2-one ring is not merely a passive structural element; it plays a significant role in both the metabolic fate and the biological activity of the compound. A key advantage of 4-methylcoumarins is their reduced likelihood of being metabolized by liver cytochrome P450 enzymes into the mutagenic 3,4-coumarin epoxide, a concern with some other coumarin derivatives. tandfonline.com This suggests a more favorable safety profile for 4-methylated analogues.

Furthermore, the C-4 substituent directly influences the molecule's interaction with specific biological targets. In a study on Mcl-1 inhibitors, the introduction of a methyl group at the C-4 position of 7-hydroxycoumarin led to a five-fold decrease in inhibitory activity. nih.gov However, this effect could be modulated by the addition of other groups on the benzene (B151609) ring. nih.gov This indicates that the C-4 methyl group can have a substantial impact on the potency of the molecule, likely through steric or electronic effects within the target's binding site. Studies have also shown that 4-methylcoumarins can possess potent antioxidant activity. researchgate.net

Effect of Other Substituents on the Chromen-2-one Scaffold

The bioactivity of the this compound scaffold can be further modulated by the introduction of other functional groups.

Hydroxyl and alkoxy groups are particularly influential substituents on the coumarin ring, significantly affecting activities such as antioxidant, anticancer, and antimicrobial effects. areeo.ac.ir The number and position of phenolic hydroxyl groups are strongly correlated with the antiradical efficiency of coumarins. areeo.ac.ir Generally, dihydroxy derivatives show greater potency than their monohydroxy counterparts. tandfonline.com For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) is more cytotoxic to cancer cells than 7-hydroxy-4-methylcoumarin. tandfonline.com

Alkoxy groups, such as a methoxy (B1213986) group, also modulate bioactivity. The methylation of hydroxyl groups can impact properties like lipophilicity and hydrogen-bonding capability, which in turn affects biological function. areeo.ac.ir In a study of Mcl-1 inhibitors, methylation of a catechol (dihydroxy) group on the coumarin skeleton led to a decrease in inhibitory activity, highlighting the importance of free hydroxyl groups for this specific target. nih.gov

Table 1: Effect of Hydroxyl and Methoxy Substituents on Mcl-1 Inhibitory Activity of Coumarins nih.gov
CompoundSubstituentsInhibitory Activity (Ki, µM)
CoumarinUnsubstituted4.06 ± 0.05
6-Hydroxycoumarin6-OH24.5 ± 1.2
7-Hydroxycoumarin7-OH4.21 ± 0.12
6,7-Dihydroxycoumarin (Esculetin)6,7-diOH0.85 ± 0.03
6-Methoxy-7-hydroxycoumarin (Scopoletin)6-OCH3, 7-OH1.83 ± 0.11
6,7-Dimethoxycoumarin (Scoparin)6,7-diOCH3> 50

Both steric bulk and the electronic nature (electron-donating or electron-withdrawing) of substituents profoundly influence the biological activity of coumarins. nih.gov Electron-withdrawing groups, such as a nitro group (NO₂) or an acetate (B1210297) group, can enhance antifungal activity. mdpi.com In Mcl-1 inhibitors, introducing a hydrophobic electron-withdrawing group like trifluoromethyl (CF₃) at the C-4 position enhanced inhibitory capacity, whereas a hydrophilic group was detrimental. nih.gov

The steric hindrance of a substituent can also be a critical factor. For antifungal activity in a series of 7-hydroxycoumarins, a clear relationship was observed between the size of an O-alkyl group and efficacy; smaller alkyl chains resulted in better activity. mdpi.com This demonstrates that for a specific biological interaction, there may be an optimal size for substituents to ensure a proper fit within the binding pocket of the target protein. mdpi.com

Table 2: Influence of C-4 Substituents on Mcl-1 Inhibitory Activity of 6,7-Dihydroxycoumarins nih.gov
CompoundC-4 SubstituentInhibitory Activity (Ki, µM)
Esculetin-H0.85 ± 0.03
4-Methyl-esculetin-CH31.54 ± 0.17
4-Ethyl-esculetin-CH2CH30.76 ± 0.04
4-Trifluoromethyl-esculetin-CF30.21 ± 0.02

Design Principles for Modulating Biological Pathways

The design of coumarin derivatives to modulate specific biological pathways is a key strategy in modern drug discovery. ontosight.airesearchgate.net By understanding the SAR, medicinal chemists can rationally design novel compounds with enhanced potency and selectivity for desired targets. nih.gov

Key design principles include:

Target-Oriented Synthesis: Modifying the coumarin scaffold to inhibit specific enzymes is a common approach. For example, coumarins have been designed as inhibitors of monoamine oxidases (MAOs), carbonic anhydrase IX, and NEDD8-activating enzyme (NAE), which are implicated in neurological disorders and cancer. nih.govnih.govingentaconnect.com

Hybrid Molecules: Combining the coumarin scaffold with other pharmacologically active moieties (e.g., 1,2,3-triazole, benzoyl arylamine) can produce hybrid compounds with novel or enhanced activities. mdpi.com This strategy aims to interact with multiple targets or improve pharmacokinetic properties.

Modulating Physicochemical Properties: Adjusting substituents to control properties like lipophilicity, electronic distribution, and hydrogen bonding potential is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with the target. areeo.ac.irnih.gov For instance, introducing a sugar moiety can significantly alter a compound's selectivity for certain enzyme isoforms. nih.gov

Exploiting the Coumarin Core: The planar nature of the coumarin ring system makes it an attractive scaffold for developing agents that intercalate with DNA or interfere with protein-protein interactions, which are critical processes in cancer cell proliferation. frontiersin.org

By applying these principles, researchers can systematically modify the this compound structure to develop new therapeutic agents for a wide range of diseases. researchgate.net

Impact of Linker Length and Flexibility in Conjugated Systems

In the design of bioactive molecules, a linker can be used to connect the core scaffold, such as this compound, to another pharmacophore or a targeting moiety. The length and flexibility of this linker are crucial as they determine the spatial orientation of the connected parts, influencing how the molecule interacts with its biological target. nih.gov

Research into coumarin derivatives has shown that the nature of the linker significantly affects biological activity. For instance, in a study on 5- and 7-hydroxycoumarin derivatives as 5-HT1A serotonin (B10506) receptor antagonists, the length of the alkoxyl chain (linker) at the C-5 or C-7 position was varied. mdpi.com It was observed that derivatives with a five-carbon linker generally showed weak affinities for the 5-HT2A receptor. mdpi.com However, some derivatives with this longer linker did exhibit high to moderate affinity, indicating a complex relationship between linker length and receptor binding. mdpi.com

Conversely, derivatives with a shorter two-carbon linker also tended to have weak affinities for the 5-HT2A receptor. mdpi.com Interestingly, two specific compounds with a two-carbon linker acted as weak partial agonists at the 5-HT1A receptor. mdpi.com This suggests that a shorter, more constrained linker may in some cases promote a different mode of interaction with the receptor, leading to agonistic rather than antagonistic effects.

The flexibility of the linker is also a key determinant of activity. A more flexible linker can allow the molecule to adopt a wider range of conformations, potentially increasing the likelihood of a favorable binding orientation. However, excessive flexibility can also lead to an entropic penalty upon binding, which can decrease affinity. nih.gov The ideal linker provides a balance, allowing the molecule to achieve the optimal conformation for binding without being overly flexible. nih.gov

Table 1: Impact of Linker Length on Receptor Affinity of Coumarin Derivatives

Linker LengthReceptorGeneral ObservationExceptions
Five-carbon5-HT2AWeak affinitySome derivatives showed high to moderate affinity
Two-carbon5-HT2AWeak affinity-
Two-carbon5-HT1AWeak partial agonism-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Several QSAR studies have been conducted on coumarin derivatives to elucidate the key structural features responsible for their biological activities. For example, a QSAR study on coumarin derivatives as antioxidants developed multiple linear regression (MLR) models to predict their ferric-reducing antioxidant power (FRAP). nih.gov The best model showed a high correlation coefficient (r² = 0.924) for the training set and good predictive power (r²ext = 0.887) for the test set. nih.gov The descriptors in the model indicated that complexity, the ability to donate hydrogen bonds, and lipophilicity are important for the antioxidant activity of these compounds. nih.gov

Another QSAR study focused on 3- and 4-substituted 7-hydroxycoumarins as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent diseases. longdom.org This study also employed 2D QSAR modeling to establish a relationship between the physicochemical properties of the compounds and their inhibitory activity. longdom.org

The general process of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Development: A statistical method, such as MLR, is used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The model's robustness and predictive ability are tested using internal and external validation techniques.

Table 2: Example of a QSAR Model for Antioxidant Activity of Coumarin Derivatives

Model TypeStatistical ParameterValue
Multiple Linear Regression (MLR)Training set size (nTR)30
Correlation coefficient (r²)0.924
Root mean square error of training set (RMSETR)0.213
Test set size (nTEST)7
External correlation coefficient (r²ext)0.887
Root mean square error of test set (RMSEext)0.255
Concordance correlation coefficient of external set (CCCext)0.939

Data from a QSAR study on antioxidant coumarin derivatives. nih.gov

These QSAR models provide valuable insights into the SAR of this compound and its analogs, helping to rationalize the observed biological activities and to design new derivatives with improved properties.

Biological Activity and Mechanistic Investigations in Vitro Studies

Antimicrobial Properties

There is no available data on the antimicrobial properties of 7-bromo-4-methyl-2H-chromen-2-one.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No studies were found that evaluated the efficacy of this compound against Gram-positive or Gram-negative bacteria.

Antifungal Activity

Information regarding the antifungal activity of this compound is not present in the available scientific literature.

Evaluation of Minimum Inhibitory Concentrations (MIC)

As no antimicrobial studies have been published for this compound, there are no Minimum Inhibitory Concentration (MIC) values reported.

Exploration of Cellular Targets and Resistance Mechanisms

There is no research available exploring the cellular targets or potential resistance mechanisms of bacteria or fungi to this compound.

Anticancer and Cytotoxic Activities

There is no available data on the anticancer or cytotoxic properties of this compound.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., MCF-7, A549, HeLa, Lung, Breast, Liver Cancer)

No studies were found that report on the in vitro cytotoxicity of this compound against MCF-7, A549, HeLa, or any other lung, breast, or liver cancer cell lines. Consequently, no data tables of cytotoxic activity can be generated.

Induction of Apoptosis and Modulation of Cell Cycle Progression

The coumarin (B35378) scaffold and its derivatives have demonstrated notable effects on programmed cell death, known as apoptosis, and the regulation of the cell cycle in cancer cells. While direct studies on this compound are limited, research on structurally related coumarin compounds provides significant insights into its potential mechanisms. For instance, certain coumarin derivatives have been shown to induce apoptosis and cause cell cycle arrest by modulating pathways mediated by p53. nih.gov This often involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and subsequent DNA fragmentation. nih.gov

In various cancer cell lines, including lung carcinoma, coumarin and its metabolite 7-hydroxycoumarin have been observed to inhibit cell growth by inducing cell cycle arrest, primarily in the G1 phase. researchgate.net This blockage of the G1/S transition is a key indicator of the cytostatic effects of these compounds. researchgate.net Studies on other complex coumarin derivatives have also reported cell cycle arrest and the induction of apoptosis in human breast cancer cell lines. nih.gov For example, some derivatives cause an accumulation of cells in the G1 phase and a reduction in the S phase population. nih.gov Furthermore, the induction of apoptosis is a common finding, with some coumarin derivatives leading to a significant increase in the sub-G1 cell population, which is characteristic of apoptotic cells. rsc.orgmdpi.com

Inhibition of Cell Proliferation and Viability Reduction

A fundamental aspect of anticancer activity is the ability to inhibit the proliferation of cancer cells and reduce their viability. The CellTiter 96® AQueous One Solution Cell Proliferation Assay is a common colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. promega.com This assay measures the metabolic activity of cells, which is directly proportional to the number of living cells. promega.com

Research on various coumarin derivatives has consistently demonstrated their ability to reduce cell viability. For instance, a study on a specific 7,8-dihydroxy-4-methyl-coumarin derivative showed a significant reduction in the viability of T24 human bladder cancer cells. rsc.org Similarly, other synthetic bis-coumarin derivatives have been evaluated for their cytotoxic abilities across multiple cancerous cell lines using the MTT assay, which also measures metabolic activity as an indicator of cell viability. nih.govsigmaaldrich.com These studies often reveal a dose-dependent inhibition of cell proliferation.

Mechanistic Insights: Interaction with Key Enzymes, Signaling Pathways, and Intracellular Homeostasis

The anticancer effects of coumarin derivatives are underpinned by their interactions with various molecular targets and the disruption of cellular processes crucial for cancer cell survival.

Signaling Pathways: A key mechanism involves the modulation of signaling pathways that control cell death and survival. For example, some bis-coumarin derivatives have been found to inhibit the nuclear localization of NF-κB in cancer cells. nih.gov NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and in processes of cell survival. Its inhibition can lead to increased apoptosis.

Intracellular Homeostasis (e.g., ROS production, MMP loss): Coumarin derivatives can disrupt the delicate balance of intracellular homeostasis in cancer cells. A notable mechanism is the induction of reactive oxygen species (ROS). nih.gov While ROS are normal byproducts of cellular metabolism, excessive levels can lead to oxidative stress and trigger apoptotic cell death.

Furthermore, these compounds can induce a decrease in the mitochondrial membrane potential (MMP). nih.govnih.gov The MMP is crucial for maintaining the proper function of mitochondria, the cell's powerhouses. nih.gov A sustained drop in MMP is a key event in the apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. nih.govnih.gov This disruption of mitochondrial function is a significant contributor to the cytotoxic effects of these compounds.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Coumarins, including their hydroxylated and substituted derivatives, have been a subject of interest for their antioxidant properties. sysrevpharm.org The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative stress. researchgate.netresearchgate.netmdpi.com

Studies on various 4-methylcoumarin (B1582148) derivatives have demonstrated their radical-scavenging ability, often comparable to known antioxidants like Trolox. researchgate.net The presence of hydroxyl groups on the coumarin ring, particularly at the C-7 position, is often associated with enhanced antioxidant activity. nih.gov These hydroxylated coumarins can act as effective free radical scavengers and chain-breaking antioxidants. researchgate.net Their antioxidant activity is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

The antioxidant potential of coumarins is also linked to their ability to chelate metal ions, which can otherwise catalyze oxidative reactions. researchgate.net Different assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, are commonly used to quantify the antioxidant capacity of these compounds. researchgate.netnih.gov

Anti-inflammatory Effects via Prostaglandin Pathway Modulation (e.g., COX Enzyme Inhibition)

Inflammation is a critical process in many diseases, and the cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins. frontiersin.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes. nih.govnih.gov

Coumarin derivatives have been investigated for their anti-inflammatory potential, with some showing inhibitory activity against COX enzymes. frontiersin.org The selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov While specific studies on this compound's COX inhibitory activity are not detailed, the broader class of coumarins has shown promise in this area. For example, certain 4-methyl-7-substituted coumarin derivatives have been screened for their in vitro anti-inflammatory activity, with some compounds demonstrating significant potential. mdpi.com The structure-activity relationship studies suggest that the nature and position of substituents on the coumarin ring play a crucial role in their anti-inflammatory effects. mdpi.com

Additional Biological Activities

Antitubercular Activity

In addition to anticancer and anti-inflammatory properties, certain coumarin derivatives have been explored for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on a related compound, 8-[(4-Chlorophenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One, demonstrated significant antitubercular efficacy in guinea pigs infected with M. tuberculosis. nih.gov

Furthermore, various 4-methyl-7-substituted coumarin derivatives have been evaluated for their in vitro antitubercular activity against different strains of M. tuberculosis. mdpi.com These studies have identified several compounds with potent antitubercular effects. Structure-activity relationship analyses have indicated that the presence of electron-withdrawing substituents on the coumarin framework can enhance antitubercular activity. mdpi.com This highlights the potential for developing novel antitubercular agents based on the 4-methylcoumarin scaffold.

Enzyme Inhibition Profiles

Currently, there is a lack of specific data in publicly accessible scientific literature detailing the enzyme inhibition profile of this compound, including its effects on key enzymes such as MEK1. While the broader class of coumarin derivatives has been investigated for various enzymatic interactions, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against MEK1 or other specific biological enzymes have not been reported. Research on other coumarin-based compounds has shown a wide range of activities, but these findings are specific to the tested molecules and cannot be directly extrapolated to this compound.

Receptor Modulation

Investigations into the effects of this compound on key receptors, such as the serotonin (B10506) receptors 5-HT1A and 5-HT2A, have not been specifically documented in the available literature. Studies on other coumarin derivatives have explored their potential as ligands for serotonin receptors, with some demonstrating notable affinity and functional activity. mdpi.comnih.gov For example, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been synthesized and evaluated for their binding to 5-HT1A and 5-HT2A receptors, with some compounds showing high affinity. nih.gov However, without direct experimental data on this compound, its specific receptor modulation capabilities remain uncharacterized.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand, such as 7-bromo-4-methyl-2H-chromen-2-one, with a protein target.

Prediction of Binding Modes and Interaction Energies with Protein Targets

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous coumarin (B35378) derivatives provides a strong basis for predicting its potential biological targets and binding interactions. Coumarin scaffolds are known to interact with a variety of enzymes and receptors.

For instance, studies on substituted coumarins have revealed their potential to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A/B (MAO-A/B), and DNA gyrase. nih.gov The binding of these coumarin derivatives is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and in the case of brominated compounds, halogen bonds.

The 7-bromo and 4-methyl substitutions on the coumarin ring of the target compound are expected to significantly influence its binding affinity and selectivity. The bromine atom, being electronegative, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a protein's active site. The methyl group can contribute to hydrophobic interactions within a lipophilic pocket of the target protein.

Table 1: Examples of Molecular Docking Studies on Coumarin Derivatives Against Various Protein Targets

Coumarin DerivativeProtein TargetKey Interactions NotedReference
Coumarin-3-carboxamidesAcetylcholinesterase (AChE)Dual binding site interaction nih.gov
3,7-substituted coumarinsMonoamine Oxidase B (MAO-B)Enhanced selectivity and potency due to substitutions nih.gov
4-methyl-7-aminocoumarinsDNA GyraseHydrogen bonding and hydrophobic interactions researchgate.net
3-substituted coumarinsCarbonic Anhydrase IX and XII--- rsc.orgnih.gov

This table presents data for related coumarin derivatives to infer potential interactions of this compound.

Analysis of Ligand-Receptor Complementarity

The principle of ligand-receptor complementarity governs the specific binding of a molecule to its target. For this compound, the shape, size, and electronic properties of the molecule will dictate its compatibility with the binding site of a protein. The planar coumarin ring system provides a rigid scaffold that can fit into specific enzymatic clefts or receptor pockets.

The positioning of the bromo and methyl groups is crucial for achieving optimal complementarity. Docking studies on similar coumarins have shown that substitutions at the C7 position can significantly impact selectivity, particularly for enzymes like MAO-B. nih.gov The bromine atom at this position in this compound could therefore play a key role in directing its binding to specific targets. The analysis of the electrostatic potential surface of the molecule would further reveal regions of positive and negative potential, guiding the prediction of favorable electrostatic interactions with the receptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its complexes with biological targets.

Exploration of Conformational Dynamics and Ligand-Target Complex Stability

For this compound, MD simulations could be employed to:

Assess the stability of the predicted binding poses obtained from molecular docking.

Investigate the flexibility of the molecule and how its conformation might adapt upon binding to a target.

Identify key amino acid residues that are crucial for maintaining a stable interaction with the ligand.

Analysis of Solvent Effects and Binding Thermodynamics

MD simulations explicitly include solvent molecules, typically water, allowing for the analysis of their role in mediating ligand-protein interactions. The solvent can form hydrogen bond networks that stabilize the complex or, conversely, compete with the ligand for binding.

Furthermore, advanced techniques based on MD simulations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the free energy of binding. These calculations provide a more quantitative prediction of the binding affinity by considering enthalpic and entropic contributions, including the effects of the solvent. Such analyses would be invaluable in ranking the potential efficacy of this compound against different protein targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and properties of a molecule. These calculations are independent of any biological target and offer insights into the intrinsic reactivity and characteristics of this compound.

Studies on various coumarin derivatives have utilized quantum chemical methods to elucidate their electronic properties. uotechnology.edu.iquotechnology.edu.iqmjcce.org.mkresearchgate.netmdpi.com For this compound, these calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with other molecules.

Table 2: Types of Quantum Chemical Calculations Performed on Coumarin Derivatives

Calculation TypeProperty InvestigatedRelevanceReference
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, NMR chemical shiftsStructural and spectroscopic characterization mjcce.org.mk
DFT (B3LYP)HOMO-LUMO energy gap, Molecular Electrostatic PotentialReactivity and interaction prediction mdpi.com
Semi-empirical methods (PM3, ZINDO)Heat of formation, binding energy, dipole momentThermodynamic and electronic properties researchgate.net
DFT (DMol3)HOMO, LUMO, dipole momentQuantum chemical indices uotechnology.edu.iq

This table illustrates the application of quantum chemical methods to related coumarin compounds, suggesting the types of analyses that would be beneficial for characterizing this compound.

By applying these computational methodologies, researchers can build a comprehensive profile of this compound, guiding further experimental studies and the rational design of new derivatives with enhanced biological activities.

Determination of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

For coumarin derivatives, theoretical calculations often show that the HOMO is typically distributed over the electron-rich benzopyran ring, while the LUMO is localized on the α-pyrone moiety. researchgate.net In the case of this compound, the introduction of an electron-withdrawing bromine atom at the C7 position is expected to influence the electron density and orbital energies.

The molecular electrostatic potential (MEP) surface is another key electronic property. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of a molecule. bhu.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For coumarin systems, the carbonyl oxygen of the pyrone ring is consistently a site of high negative electrostatic potential. bhu.ac.in

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Coumarin Compounds This table presents data from related compounds to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available in the cited literature.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
7-Amino-4-trifluoromethyl coumarin DFT/B3LYP/6-31G(d,p) -6.01 -1.73 4.28

Source: Adapted from references bhu.ac.inresearchgate.net

Reactivity Predictions and Mechanistic Pathway Insights

Computational methods can predict the most likely sites for chemical reactions. The FMOs and MEP surfaces are primary tools for this purpose. For this compound, the negative potential around the carbonyl oxygen suggests it is a primary site for interaction with electrophiles or hydrogen bond donors. The distribution of the LUMO would indicate the most probable sites for nucleophilic attack.

Furthermore, computational chemistry allows for the modeling of reaction mechanisms. For instance, the Pechmann condensation, a common method for synthesizing coumarins, involves acid-catalyzed transesterification and keto-enol tautomerization steps. sathyabama.ac.inresearchgate.net While the specific synthesis of this compound involves the bromination of the corresponding 7-hydroxycoumarin, computational modeling could be used to explore the transition states and energy barriers of this electrophilic aromatic substitution, providing insights into the regioselectivity and reaction kinetics. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov

Development of Pharmacophore Models for Target-Specific Activity

A pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov Although no specific pharmacophore models developed directly from this compound are documented in the searched literature, its coumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov

The development of a pharmacophore model would involve:

Identifying a set of biologically active coumarins, including this compound, for a specific target (e.g., an enzyme or receptor).

Computationally generating and conformationally analyzing the structures.

Aligning the molecules and identifying the common spatial arrangement of key features.

Validating the resulting model to ensure it can distinguish active from inactive compounds. nih.gov

For this compound, key pharmacophoric features would likely include the aromatic ring system, the hydrogen bond accepting carbonyl oxygen, and a hydrophobic region associated with the methyl group. The bromine atom could contribute via halogen bonding or by modifying the electronic properties of the aromatic ring.

Identification of Novel Active Compounds through Database Screening

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.govnih.gov This process, known as virtual screening, can dramatically accelerate the discovery of new lead compounds by filtering millions of molecules down to a manageable number for experimental testing. nih.gov

A virtual screening campaign using a pharmacophore derived from this compound would proceed by searching databases like ZINC or PubChem for molecules that fit the 3D arrangement of the pharmacophore's features. The retrieved "hits" would then be subjected to further computational filtering, such as molecular docking, to predict their binding affinity to the target protein before being prioritized for synthesis and biological evaluation. nih.gov

Advanced Computational Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

For a crystal structure of this compound, a Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions. Key interactions would include:

H···H contacts: Typically the most abundant type of contact in organic crystals. nih.gov

O···H contacts: Representing hydrogen bonds, which are crucial for stabilizing the crystal structure.

C···H contacts: Often associated with C-H···π interactions.

Br···H contacts: Indicating the involvement of the bromine atom in intermolecular interactions.

This analysis provides a detailed picture of how molecules pack together in the solid state, which is vital for understanding physical properties like melting point and solubility.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Related Coumarin Derivative This table shows data for 2-oxo-2H-chromen-4-yl pentanoate to illustrate the type of quantitative data obtained from Hirshfeld surface analysis. nih.gov

Contact Type Contribution (%)
H···H 46.1
O···H / H···O 28.6

Source: Adapted from reference nih.gov

Free Energy Perturbation and Binding Energy Calculations

Computational methods, particularly free energy perturbation (FEP) and binding energy calculations, are powerful tools for understanding the interactions between small molecules like this compound and their biological targets. While specific FEP studies on this exact compound are not extensively documented in publicly available literature, the principles and applications of these methods to the broader class of coumarin derivatives provide significant insights into its potential binding affinities and interaction mechanisms.

Free Energy Perturbation (FEP) is a rigorous computational technique used to calculate the difference in free energy between two states, such as a ligand binding to a protein. This method is computationally intensive but can provide highly accurate predictions of binding affinities. FEP simulations involve gradually "perturbing" one molecule into another over a series of steps, allowing for the calculation of the free energy change associated with this transformation. For a compound like this compound, FEP could be employed to predict how modifications to its structure, such as altering the bromine or methyl substituents, would affect its binding to a specific protein target.

Binding Energy Calculations are another critical component of molecular modeling, aimed at estimating the strength of the interaction between a ligand and its receptor. A common and effective method for this is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov This method combines the molecular mechanics energies of the system with a continuum solvation model to calculate the binding free energy. The binding free energy (ΔG_binding) is typically calculated using the following components:

ΔE_MM: The change in molecular mechanics energy in the gas phase. This includes internal energy contributions (bond, angle, and dihedral energies) and intermolecular energies (van der Waals and electrostatic interactions).

ΔG_solv: The change in the solvation free energy. This term is further divided into the polar and nonpolar contributions. The polar part is often calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).

The general equation can be expressed as: ΔG_binding = ΔE_MM + ΔG_solv - TΔS

Where TΔS represents the change in conformational entropy upon binding, which is often challenging to calculate accurately and is sometimes omitted in less rigorous calculations.

While direct binding energy data for this compound is scarce, studies on other coumarin derivatives provide valuable comparative data. For instance, computational docking and binding energy calculations have been performed on various coumarin derivatives to assess their potential as inhibitors for different enzymes. nih.govnih.gov

Coumarin DerivativeTarget ProteinBinding Energy (kcal/mol)Computational Method
CD EnamideHuman Serum Albumin (HSA)-6.8Molecular Docking
CD EnoateHuman Serum Albumin (HSA)-6.69Molecular Docking
CDM EnamideHuman Serum Albumin (HSA)-6.37Molecular Docking
4-((2,4-dinitrophenoxy)methyl)-7-hydroxy-2H-chromen-2-oneHuman Topoisomerase II-9.011Grid-based Docking

This table presents a selection of computationally determined binding energies for various coumarin derivatives to illustrate the typical range of values obtained in such studies. nih.govresearchgate.net

The binding affinity of coumarin derivatives is influenced by the nature and position of their substituents. For this compound, the bromine atom at the 7-position and the methyl group at the 4-position are expected to play significant roles in its interaction with target proteins. The bromine atom, being electronegative, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. researchgate.net The methyl group can contribute to hydrophobic interactions within the binding pocket of a protein.

Molecular dynamics (MD) simulations are often used in conjunction with binding energy calculations to provide a dynamic picture of the ligand-protein complex. nih.gov These simulations can reveal the stability of the binding pose over time and identify key amino acid residues involved in the interaction. For example, a study on coumarin-triazole-isatin hybrids identified specific interactions, such as π-π stacking and hydrogen bonds, that contribute to their binding affinity for butyrylcholinesterase. mdpi.com

Future Research Directions and Translational Outlook

Design and Synthesis of Next-Generation 7-bromo-4-methyl-2H-chromen-2-one Derivatives with Enhanced Specificity and Potency

The future development of this compound as a therapeutic lead hinges on the strategic design and synthesis of novel derivatives with improved biological profiles. Structure-activity relationship (SAR) studies on related 4-methylcoumarin (B1582148) derivatives have demonstrated that substitutions at various positions on the coumarin (B35378) ring can significantly influence their anticancer activity. tandfonline.comnih.gov For instance, the introduction of different substituents on the coumarin framework has been a successful strategy to modulate the pharmacological activity of the resulting compounds.

Future synthetic endeavors should focus on:

Modification at the C3 Position: The introduction of various alkyl and aryl substituents at the C3 position of the coumarin nucleus has been shown to be a viable strategy for enhancing the biological activity of these compounds.

Derivatization of the 4-methyl group: Functionalization of the 4-methyl group can provide a handle for the introduction of new pharmacophoric features, potentially leading to derivatives with altered solubility, metabolic stability, and target engagement.

Exploration of other halogen substitutions: While the bromo-substituent at the 7-position is a key feature, the synthesis and evaluation of analogs with other halogens (e.g., chloro, fluoro, iodo) at this and other positions could provide valuable insights into the role of halogen bonding in biological activity. bohrium.commdpi.com

A recent study on 7-halocoumarin-4-acetic acid derivatives highlighted the potential of halogenated coumarins as antitumor agents, with some derivatives showing promising activity against breast and cervical cancer cell lines. ekb.egresearchgate.net The synthesis of a series of O-aminoalkyl substituted 7-hydroxycoumarins has also been reported, with some compounds showing notable antibacterial and anticancer toxicity. mdpi.com These findings underscore the potential for developing potent and selective therapeutic agents through the judicious modification of the this compound scaffold.

Advanced Mechanistic Elucidation at the Molecular and Sub-Cellular Levels

A critical aspect of future research will be to unravel the precise molecular and sub-cellular mechanisms of action of this compound and its more potent derivatives. While coumarins are known to exert their effects through various mechanisms, including the inhibition of enzymes like protein kinase 2 (CK2), the specific targets of this bromo-substituted derivative are yet to be fully elucidated. nih.gov

Future mechanistic studies should aim to:

Identify Primary Cellular Targets: Employing techniques such as chemical proteomics and affinity-based protein profiling to identify the direct binding partners of this compound within the cell.

Elucidate Signaling Pathways: Investigating the downstream effects of target engagement on key cellular signaling pathways implicated in disease pathogenesis.

Visualize Sub-cellular Localization: Utilizing fluorescently tagged derivatives to visualize the sub-cellular distribution of the compound and its accumulation in specific organelles.

Understanding the role of halogen bonding in the interaction of halogenated coumarins with their biological targets is another crucial area of investigation. bohrium.com Computational studies have suggested that halogen bonds can play a significant role in the binding of halogenated ligands to proteins, and this may be a key determinant of the biological activity of this compound. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. The coumarin scaffold is well-suited for the development of multi-target agents due to its ability to interact with a diverse range of biological targets.

Future research in this area should focus on:

Designing Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other pharmacophores known to interact with relevant biological targets.

Screening against Target Panels: Evaluating the activity of new derivatives against a panel of disease-relevant targets to identify multi-targeting profiles.

Investigating Synergistic Effects: Exploring the potential for synergistic interactions between the different activities of a multi-target compound.

Development of Robust Structure-Based Drug Design Frameworks

The availability of high-resolution structural data for relevant biological targets can greatly facilitate the rational design of more potent and selective inhibitors. The development of a robust structure-based drug design (SBDD) framework for this compound and its analogs is a key future objective.

This will involve:

Crystallography and NMR Studies: Obtaining high-resolution crystal structures or NMR solution structures of the compound or its derivatives in complex with their biological targets.

Molecular Docking and Simulation: Using the structural information to perform molecular docking and molecular dynamics simulations to understand the binding mode and predict the affinity of new derivatives. researchgate.net

Iterative Design-Synthesis-Testing Cycles: Employing an iterative process of designing new compounds based on structural insights, synthesizing them, and evaluating their biological activity to progressively optimize their properties.

Integration of Computational and Experimental Methodologies for Predictive Modeling and Lead Optimization

The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery and development process. For this compound, this integrated approach will be crucial for predictive modeling and lead optimization.

Key aspects of this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the activity of new compounds.

Pharmacophore Modeling: Identifying the key pharmacophoric features required for biological activity, which can then be used to guide the design of new derivatives with improved properties.

In Silico ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds for further development. ekb.egresearchgate.net

Molecular modeling studies on coumarin derivatives have already demonstrated their utility in understanding inhibitor-protein interactions and guiding the design of new compounds. nih.gov By combining these computational approaches with traditional experimental methods, researchers can more efficiently navigate the complex landscape of drug discovery and bring novel this compound-based therapeutics to the forefront of modern medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.